molecular formula C10H2F12O4Sr B056463 Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate CAS No. 121012-89-3

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Cat. No. B056463
CAS RN: 121012-89-3
M. Wt: 501.7 g/mol
InChI Key: KEVXBFHXVKDJRZ-UHFFFAOYSA-L
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Description

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a chemical compound with the molecular formula C10H2F12O4Sr . It has a molecular weight of 501.72 . This compound is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate consists of a strontium atom bonded to two 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate ligands .


Physical And Chemical Properties Analysis

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . The boiling point of this compound is not available .

Scientific Research Applications

Photochemical Deposition

The compound “Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate” has been studied for its potential use in liquid phase photochemical deposition . The photodegradation of this compound in methanol and dichloromethane at 254 and 300 nm leads to SrF2 .

Photocatalytic Applications

Strontium titanate, SrTiO3 (STO), a cubic perovskite-type semiconductor, is an inexpensive material with high thermal stability and corrosion resistance . It exhibits a similar energy bandgap to TiO2 and can represent an interesting alternative in photocatalytic applications .

Quantum-Gas Microscope

A Strontium Quantum-Gas Microscope has been developed, providing a new platform to study dissipative Hubbard models, quantum optics in atomic arrays, and SU(N) fermions at the microscopic level .

Cold Atoms Source

Laser-induced thermal sources have been used to perform a magneto-optical trap on the 461 nm 1S0 → 1P1 transition of strontium . This technique has been used to obtain up to 3.5 million of cold strontium-88 atoms .

As for “AGN-PC-0BIRRE”, it seems to be related to Active Galactic Nuclei (AGN) research:

Multiwavelength Sources

AGN are bright cores of galaxies, probably powered by supermassive black holes . They are multiwavelength sources, and data sharing, monitoring programs, pre-planned campaigns, and rapid response strategies are essential for AGN research .

Broad-Line AGNs Monitoring

Long-term optical monitoring of broad-line AGNs is crucial to understand the structure of the broad line region (BLR) in AGN . Properties of the BLR are commonly used to estimate the mass of supermassive black holes .

properties

IUPAC Name

strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Sr/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVXBFHXVKDJRZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F12O4Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380164
Record name AGN-PC-0BIRRE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

CAS RN

121012-89-3
Record name AGN-PC-0BIRRE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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